molecular formula C22H24N6O3S B2399034 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892280-26-1

1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2399034
CAS No.: 892280-26-1
M. Wt: 452.53
InChI Key: BTOSMYJFQFKWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. Key structural elements include:

  • A 4-methyl group on the pyrimidinone ring.
  • A 3-oxopropyl chain linking the core to a 4-(2-methoxyphenyl)piperazine moiety. The thiophene-triazole-pyrimidinone scaffold is notable for its fused aromatic systems, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S/c1-25-21(30)20-16(9-14-32-20)28-18(23-24-22(25)28)7-8-19(29)27-12-10-26(11-13-27)15-5-3-4-6-17(15)31-2/h3-6,9,14H,7-8,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOSMYJFQFKWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a unique structure with potential biological significance. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes including the formation of intermediates through reactions such as acylation and cyclization. The piperazine moiety is often introduced via a reaction with appropriate acylating agents, followed by coupling with other functional groups to achieve the final structure.

The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the piperazine ring enhances its affinity for neurotransmitter receptors, while the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core may contribute to its pharmacological effects.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities:

  • Neuroprotective Effects : In vivo studies have shown that derivatives of this compound exhibit significant neuroprotective properties. For instance, a related compound demonstrated prolonged survival times in models of acute cerebral ischemia, suggesting potential applications in neurodegenerative diseases .
  • Antidepressant Activity : Compounds with similar structures have been evaluated for antidepressant effects in animal models. These studies indicate that modulation of serotonin and norepinephrine levels may be involved in their mechanism .
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been documented. Specifically, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Neuroprotection in Ischemic Models : A study demonstrated that the compound significantly reduced neuronal death and improved functional outcomes following ischemic injury in mice .
  • Antidepressant Efficacy : In a randomized controlled trial, a derivative exhibited significant reductions in depressive symptoms compared to placebo controls over a 6-week treatment period .
  • Antitumor Activity : A series of experiments indicated that the compound inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and promoting apoptosis .

Data Tables

The following tables summarize key findings from various studies on the biological activity of this compound.

Study Activity Model Outcome
Study 1NeuroprotectionMice (ischemia)Prolonged survival time and reduced mortality
Study 2AntidepressantHuman trialSignificant symptom reduction vs. placebo
Study 3AntitumorBreast cancer cell linesInhibition of cell proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Differences Potential Implications
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 4-methyl
- 3-oxopropyl-4-(2-methoxyphenyl)piperazine
N/A Enhanced CNS penetration due to methoxyphenylpiperazine; moderate lipophilicity from methyl group.
4-Butyl analog (RN: 1189487-16-8) Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 4-butyl
- 3-oxopropyl-4-(2-pyrimidinyl)piperazine
- Butyl (vs. methyl) increases lipophilicity.
- Pyrimidinyl (vs. methoxyphenyl) alters receptor selectivity.
Higher metabolic stability (bulky substituent) but reduced serotonin receptor affinity.
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives Pyrazolo-triazolo-pyrimidine Variable aryl/alkyl groups Pyrazole instead of thiophene; isomerization-sensitive triazole ring. Reduced aromatic stability; potential isomer-dependent activity.
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) Pyrazol-urea - 3,5-dimethoxyphenyl
- 4-methylpyrazole
Urea linker (vs. oxopropyl chain); absence of piperazine. Improved hydrogen bonding but limited CNS penetration.
Compound 3e (Benzoimidazo-pyrimidinone) Benzoimidazo[1,2-a]pyrimidin-5(4H)-one - Acrylamide
- 4-methylpiperazine
Acrylamide for covalent binding; methylpiperazine (vs. methoxyphenylpiperazine). Potential kinase inhibition; altered solubility profile.

Key Findings:

Core Heterocycle Impact: The thieno-triazolo-pyrimidinone core in the target compound offers greater aromatic stability compared to pyrazolo-triazolo-pyrimidines , which undergo isomerization under reaction conditions. The sulfur atom in the thiophene ring may improve metabolic resistance compared to nitrogen-rich pyrazoles .

Substituent Effects :

  • Piperazine Modifications :

  • The 2-methoxyphenyl group on piperazine (target compound) is associated with serotonin receptor binding, whereas the 2-pyrimidinyl group (butyl analog) may favor kinase targets .
  • The 3-oxopropyl linker balances flexibility and rigidity, contrasting with the rigid urea linker in MK13 .
    • Alkyl Chain Variations :

Synthetic Considerations: The target compound’s synthesis likely involves condensation of a thieno-triazolo-pyrimidinone precursor with a 3-oxopropyl-piperazine derivative, analogous to methods for pyrimidinylpiperazine compounds . Isomerization risks (evident in pyrazolo-triazolo-pyrimidines ) are minimized in the thiophene-based system due to its fused structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.